2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane 2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane
Brand Name: Vulcanchem
CAS No.: 1204-54-2
VCID: VC17148913
InChI: InChI=1S/C11H16O3/c1-8-7-11(2,3)14-10(13-8)9-5-4-6-12-9/h4-6,8,10H,7H2,1-3H3
SMILES:
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol

2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane

CAS No.: 1204-54-2

Cat. No.: VC17148913

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane - 1204-54-2

Specification

CAS No. 1204-54-2
Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
IUPAC Name 2-(furan-2-yl)-4,4,6-trimethyl-1,3-dioxane
Standard InChI InChI=1S/C11H16O3/c1-8-7-11(2,3)14-10(13-8)9-5-4-6-12-9/h4-6,8,10H,7H2,1-3H3
Standard InChI Key SJVWZQYXFRLYQR-UHFFFAOYSA-N
Canonical SMILES CC1CC(OC(O1)C2=CC=CO2)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxane consists of a 1,3-dioxane ring—a six-membered cyclic ether with two oxygen atoms at positions 1 and 3. The furan ring is attached at position 2, while methyl groups occupy positions 4, 4, and 6 (Figure 1). This configuration introduces steric hindrance and electronic effects that influence its reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₆O₃
Molecular Weight196.24 g/mol
IUPAC Name2-(furan-2-yl)-4,4,6-trimethyl-1,3-dioxane
CAS Number1204-54-2

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the furan protons (δ 6.2–7.4 ppm) and methyl groups (δ 1.2–1.5 ppm). Infrared (IR) spectroscopy identifies ether (C-O-C) stretching at 1,080–1,130 cm⁻¹ and furan C=C vibrations at 1,570–1,620 cm⁻¹. X-ray crystallography of related dioxanes, such as (2R,4S,6R)-2,4,6-trimethyl-4-phenyl-1,3-dioxane, demonstrates chair conformations with axial substituents , suggesting similar behavior in the title compound.

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via acid-catalyzed condensation of furfuryl alcohol and acetone under controlled conditions. A typical procedure involves:

  • Mixing furfuryl alcohol and acetone in a 1:1–1:10 molar ratio.

  • Adding a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

  • Refluxing at 60–80°C for 4–12 hours.

  • Isolating the product via fractional distillation or column chromatography.

Table 2: Reaction Conditions and Yields

Molar Ratio (Furfuryl:Acetone)Temperature (°C)Yield (%)
1:16045
1:57062
1:108058

Chemical Reactivity and Mechanistic Insights

Ring-Opening Reactions

Under acidic conditions, the dioxane ring opens to form diols. For instance, treatment with HCl in ethanol generates 2-(2-furyl)-2-methylpropane-1,3-diol, a potential intermediate for polyesters.

Cross-Coupling Applications

The ACS Journal of Organic Chemistry details palladium-catalyzed couplings of dioxane-derived β-keto esters with terpenols (e.g., geraniol) . While these studies focus on meroterpenoid synthesis, similar strategies could functionalize 2-(2-furyl)-4,4,6-trimethyl-1,3-dioxane for pharmaceutical applications.

Comparative Analysis with Related Dioxanes

Table 3: Structural and Reactivity Comparisons

CompoundKey FeaturesReactivity
2,4,6-Trimethyl-2-propyl-1,3-dioxane Aliphatic substituents; higher hydrophobicityProne to radical oxidation
(2R,4S,6R)-2,4,6-trimethyl-4-phenyl-1,3-dioxane Chiral centers; aromatic substitutionStereoselective reactions
2-(2-Furyl)-4,4,6-trimethyl-1,3-dioxaneHeteroaromatic moiety; steric hindranceElectrophilic furan substitution

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